molecular formula C23H24O4 B12209841 (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

Cat. No.: B12209841
M. Wt: 364.4 g/mol
InChI Key: YGPSWYYYDMUIAO-NDENLUEZSA-N
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Description

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a tert-butylbenzylidene group, and a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as toluene and catalysts like piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is unique due to its combination of a benzofuran ring, a tert-butylbenzylidene group, and a methylpropanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate

InChI

InChI=1S/C23H24O4/c1-14(2)22(25)26-17-10-11-18-19(13-17)27-20(21(18)24)12-15-6-8-16(9-7-15)23(3,4)5/h6-14H,1-5H3/b20-12-

InChI Key

YGPSWYYYDMUIAO-NDENLUEZSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2

Origin of Product

United States

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